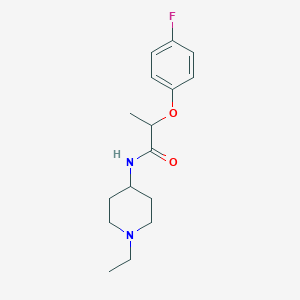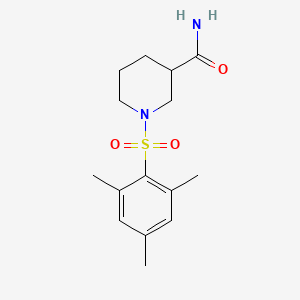
N-(1,2-dihydro-5-acenaphthylenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide
Descripción general
Descripción
The study of benzamide derivatives and chromene compounds is of significant interest due to their diverse biological activities and applications in medicinal chemistry. These compounds are known for their potential in drug discovery, owing to their pharmacological properties.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, starting from basic aromatic or heterocyclic compounds. For instance, Saeed et al. (2015) report the synthesis of different substituted benzamides, showcasing the versatility of reactions involving amide bond formation in creating complex molecules (Saeed et al., 2015).
Molecular Structure Analysis
The molecular structure of these compounds can be determined through spectroscopic methods and X-ray diffraction studies. Sharma et al. (2016) and Myannik et al. (2018) provide examples of structural elucidation, highlighting the importance of these techniques in understanding compound geometries (Sharma et al., 2016), (Myannik et al., 2018).
Aplicaciones Científicas De Investigación
Ultrasound-Promoted Synthesis of Thiazole Derivatives
A study demonstrated the use of ultrasound irradiation for the rapid synthesis of thiazole derivatives bearing a coumarin nucleus, a similar chromene component as in the specified compound. This method emphasizes efficient synthesis techniques that could be applicable to creating derivatives of the compound . These derivatives showed potent cytotoxic activity against certain cell lines, suggesting their potential use in developing anticancer agents (Gomha & Khalil, 2012).
Synthesis of Functionalized Benzopyran Derivatives
Another research focus is on the synthesis of highly functionalized bis(4H-chromene) and 4H-benzo[g]chromene derivatives via an isocyanide-based reaction. These processes underline innovative synthetic routes that could be adapted for the synthesis of the compound , potentially leading to new materials with broad biological activity (Shaabani et al., 2009).
Antioxidant Properties of Coumarin Derivatives
Investigations into the antioxidant properties of certain coumarin derivatives, which share a core structural similarity with the specified compound, reveal their potential in combating oxidative stress. This highlights the possible utility of similar compounds in preventing diseases associated with oxidative damage (Kadhum et al., 2011).
Metal–Organic Frameworks (MOFs) Incorporating Acylamide
Research into carboxylate-assisted acylamide metal–organic frameworks presents a unique application of similar compounds in creating structures with significant thermostability and luminescence. Such frameworks could have implications in materials science, highlighting potential areas of exploration for derivatives of the targeted compound (Sun et al., 2012).
Propiedades
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-yl)-4-(2-oxochromen-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19NO3/c30-27(29-24-15-14-19-11-10-18-5-3-6-22(24)26(18)19)20-12-8-17(9-13-20)23-16-21-4-1-2-7-25(21)32-28(23)31/h1-9,12-16H,10-11H2,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOZOZBJEPHSLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C4=CC=C(C=C4)C5=CC6=CC=CC=C6OC5=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-{[4-(4-fluorophenyl)-1-piperazinyl]acetyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4614686.png)
![{4-bromo-2-[2-cyano-2-(3,4-dichlorophenyl)vinyl]phenoxy}acetic acid](/img/structure/B4614693.png)

![methyl 5-[(dimethylamino)carbonyl]-2-({[4-(4-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4614706.png)
![5-{[(2,4-dimethylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4614724.png)
![ethyl 5-(aminocarbonyl)-4-methyl-2-[({[4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B4614740.png)

![N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B4614759.png)
![N-(5-methyl-2-pyridinyl)-3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4614765.png)
![N-[2-(4-chlorophenoxy)ethyl]-2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]benzamide](/img/structure/B4614771.png)
![N-cyclopentyl-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4614775.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B4614776.png)
![2-[(2,6-dichlorobenzyl)oxy]-N-phenylbenzamide](/img/structure/B4614782.png)
![5-{[2-(methylthio)-5-pyrimidinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4614788.png)